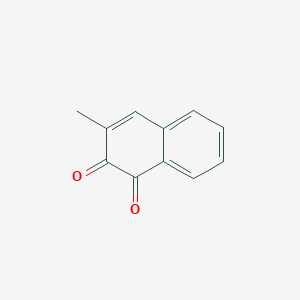
Naphthalenedione, methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalenedione, methyl- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is known for its interesting chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Naphthalenedione, methyl- is also referred to as menadione or vitamin K3, which is a synthetic form of vitamin K.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphthalenedione, methyl- can be synthesized through various methods. One common method involves the oxidation of 2-methylnaphthalene using chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Another method involves the Friedel-Crafts acylation of naphthalene with methyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces naphthalenedione, methyl- as the main product.
Industrial Production Methods
In industrial settings, naphthalenedione, methyl- is produced through large-scale oxidation processes. The starting material, 2-methylnaphthalene, is oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalenedione, methyl- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated and nitrated naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalenedione, methyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is used in studies related to cellular respiration and oxidative stress due to its ability to generate reactive oxygen species.
Medicine: It is used as a vitamin K supplement to treat vitamin K deficiency and related disorders. It also has potential anticancer properties and is being studied for its role in cancer therapy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Naphthalenedione, methyl- exerts its effects through its role as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in certain proteins. This process is essential for the activation of vitamin K-dependent proteins involved in blood clotting and bone metabolism. The compound is converted to its active form, menaquinone (vitamin K2), in the liver, where it participates in the carboxylation process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthoquinone: A closely related compound with similar chemical properties but lacks the methyl group.
Menadione (Vitamin K3): Another name for naphthalenedione, methyl-, highlighting its role as a synthetic vitamin K.
Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K found in plants.
Menaquinone (Vitamin K2): A naturally occurring form of vitamin K produced by bacteria in the gut.
Uniqueness
Naphthalenedione, methyl- is unique due to its synthetic origin and its ability to be converted into the active form of vitamin K2 in the body. This makes it a valuable compound for both research and therapeutic applications, particularly in the treatment of vitamin K deficiency and related disorders.
Propriétés
Numéro CAS |
31907-43-4 |
|---|---|
Formule moléculaire |
C11H8O2 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
3-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O2/c1-7-6-8-4-2-3-5-9(8)11(13)10(7)12/h2-6H,1H3 |
Clé InChI |
DPYICENZOMGYST-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
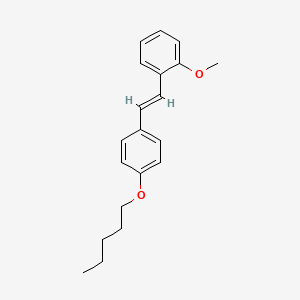
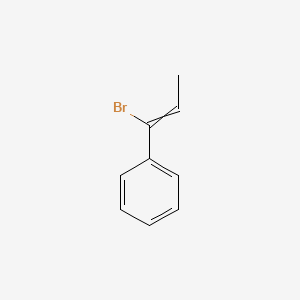
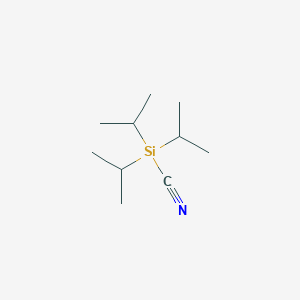
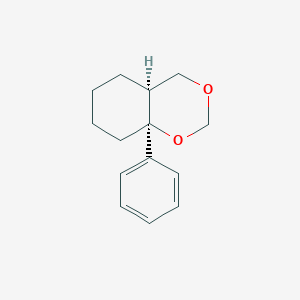
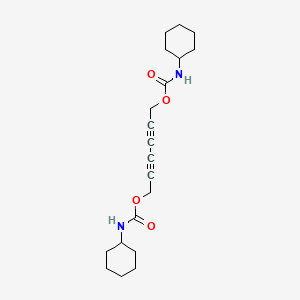

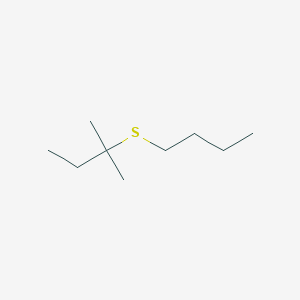
![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)

![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)
